molecular formula C24H29ClN4O4 B11508206 N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-propoxyphenyl)ethanediamide

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-propoxyphenyl)ethanediamide

Cat. No.: B11508206
M. Wt: 473.0 g/mol
InChI Key: RGBSBKKJMLAIIZ-UHFFFAOYSA-N
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Description

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-propoxyphenyl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a chlorophenyl group, and a propoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-propoxyphenyl)ethanediamide typically involves multiple steps:

    Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable carbonyl compound to form the piperazine ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the piperazine ring.

    Attachment of the propoxyphenyl group: The propoxyphenyl group is attached via an amide bond formation, using a propoxyphenyl carboxylic acid derivative and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-propoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-propoxyphenyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-propoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{4-[(4-chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide: A selective dopamine D4 receptor ligand.

    N-(2-{4-[(4-chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide: Another compound with similar structural features and receptor affinity.

Uniqueness

N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-propoxyphenyl)ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29ClN4O4

Molecular Weight

473.0 g/mol

IUPAC Name

N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-propoxyphenyl)oxamide

InChI

InChI=1S/C24H29ClN4O4/c1-2-17-33-19-9-7-18(8-10-19)27-23(31)22(30)26-11-12-28-13-15-29(16-14-28)24(32)20-5-3-4-6-21(20)25/h3-10H,2,11-17H2,1H3,(H,26,30)(H,27,31)

InChI Key

RGBSBKKJMLAIIZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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